molecular formula C6H7NO4 B1422710 3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid CAS No. 1076245-90-3

3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid

Cat. No. B1422710
M. Wt: 157.12 g/mol
InChI Key: DVKDIEUKLNFGDG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, and conditions used in the synthesis process.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties can include reactivity, stability, and flammability.


Scientific Research Applications

Deprotection of Phenol Methoxymethyl Ethers

  • Scientific Field: Organic Chemistry .
  • Application Summary: This research focuses on the deprotection of various phenols from their respective methoxymethyl ethers using a heteropolyacid catalyst .
  • Methods of Application: The catalyst used is the Wells-Dawson heteropolyacid, both in bulk or supported on silica. The reaction conditions checked include temperature, time, reaction solvent, concentration of the solution, and aggregation state of the catalyst .
  • Results: Yields were high to quantitative after less than one hour reaction time and the catalyst was easily recoverable and reusable .

Production of Pregnenolone and Progesterone from Natural Sterols

  • Scientific Field: Biochemistry .
  • Application Summary: This research involves the production of pregnenolone and progesterone from natural sterols using a recombinant strain of Mycolicibacterium smegmatis .
  • Methods of Application: The recombinant strain expresses the steroidogenesis system of the bovine adrenal cortex. When 3-methoxymethyl ethers of sterols were applied as bioconversion substrates, the corresponding 3-ethers of pregnenolone and dehydroepiandrosterone (DHEA) were identified as major metabolites .
  • Results: Under optimized conditions, the recombinant strain produced 85.2 ± 4.7 mol % 3-methoxymethyl-pregnenolone within 48 hours .

Suzuki–Miyaura Coupling

  • Scientific Field: Organic Chemistry .
  • Application Summary: This research focuses on the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Methods of Application: The process involves the use of a variety of organoboron reagents, including those with methoxymethyl groups . The reaction conditions include temperature, time, reaction solvent, concentration of the solution, and aggregation state of the catalyst .
  • Results: The coupling of a wide range of (hetero)aryl, alkenyl and alkynyl moieties has been developed, and gives good yields in most cases .

Synthesis of Boronic Acids

  • Scientific Field: Organic Chemistry .
  • Application Summary: Methoxymethylphenylboronic acid is a type of boronic acid that can be synthesized for use in various chemical reactions .
  • Methods of Application: The synthesis of this compound involves the reaction of a phenyl group with a boronic acid group, followed by the addition of a methoxymethyl group .
  • Results: The resulting compound has a molecular formula of C8H11BO3 and an average mass of 165.982 Da .

Catalytic Protodeboronation of Pinacol Boronic Esters

  • Scientific Field: Organic Chemistry .
  • Application Summary: This research focuses on the catalytic protodeboronation of pinacol boronic esters, which is a valuable but unknown transformation .
  • Methods of Application: The process involves the use of a radical approach. Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
  • Results: Under optimized conditions, the protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .

Suzuki–Miyaura Coupling

  • Scientific Field: Organic Chemistry .
  • Application Summary: This research focuses on the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Methods of Application: The process involves the use of a variety of organoboron reagents, including those with methoxymethyl groups . The reaction conditions include temperature, time, reaction solvent, concentration of the solution, and aggregation state of the catalyst .
  • Results: The coupling of a wide range of (hetero)aryl, alkenyl and alkynyl moieties has been developed, and gives good yields in most cases .

Safety And Hazards

Safety and hazard information typically includes the compound’s toxicity, flammability, and reactivity. It may also include information on safe handling and storage procedures.


Future Directions

Future directions can involve potential applications of the compound, areas for further research, and possible modifications to improve the compound’s properties or efficacy.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature.


properties

IUPAC Name

3-(methoxymethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-10-3-5-4(6(8)9)2-11-7-5/h2H,3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKDIEUKLNFGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid

CAS RN

1076245-90-3
Record name 3-(methoxymethyl)-1,2-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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